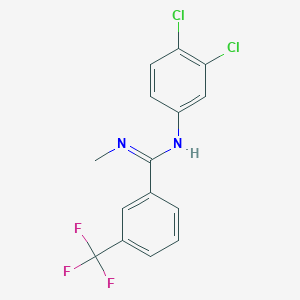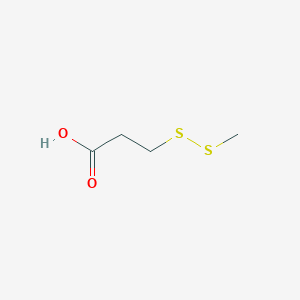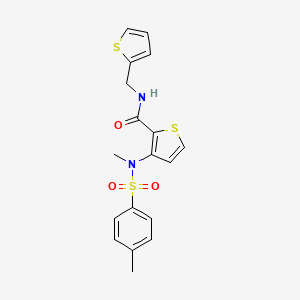
3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antibacterial Activity and Drug Design
Azetidine derivatives have been synthesized and evaluated for their antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The synthesis of new quinolone antibiotics utilizing azetidine derivatives has shown promising results. Some of these derivatives exhibited greater antibacterial activity in comparison to clinically used fluoroquinolone, levofloxacin (Yoshifumi Ikee et al., 2008). Additionally, the synthesis of 3-Aryl-3-Sulfanyl Azetidines via iron-catalyzed thiol alkylation has been explored, demonstrating the potential of azetidine sulfides in drug discovery programs (Maryne A. J. Dubois et al., 2019).
Synthetic Chemistry and Functional Group Transformations
Azetidine derivatives have been utilized in synthetic chemistry for the creation of novel compounds. For instance, the desymmetrization of meso-N-Sulfonylaziridines with chiral nonracemic nucleophiles and bases has been reported, showcasing the versatility of azetidine derivatives in achieving high enantiomeric excess under optimized conditions (P. Müller & Patrice Nury, 2001). Another study focuses on the efficient synthesis of azetidines with (2-bromoethyl)sulfonium triflate, extending the scope to the synthesis of an oxetane and highlighting the mild and high-yielding reaction conditions (Sven P. Fritz et al., 2012).
Carbonic Anhydrase Inhibitors
Research into carbonic anhydrase inhibitors has identified perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides as potent inhibitors. These compounds, through their structural modifications, have demonstrated strong affinities towards various isozymes of carbonic anhydrase, presenting a potential for topical intraocular pressure-lowering agents with a prolonged duration of action (A. Scozzafava et al., 2000).
Gold-Catalyzed Synthesis of Pyrroles
The gold(I)-catalyzed synthesis of 2,5-disubstituted pyrroles from N-Sulfonyl-2-(1-ethoxypropargyl)azetidines has been reported. This process, through a cyclization/nucleophilic substitution/elimination mechanism, yields pyrroles in excellent yields, illustrating the application of azetidine derivatives in the synthesis of heterocyclic compounds (Romain Pertschi et al., 2017).
properties
IUPAC Name |
3-cyclohexylsulfonyl-1-[(2,5-difluorophenyl)methylsulfonyl]azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO4S2/c17-13-6-7-16(18)12(8-13)11-24(20,21)19-9-15(10-19)25(22,23)14-4-2-1-3-5-14/h6-8,14-15H,1-5,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASXDDLVDPNGQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B3017830.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid](/img/structure/B3017832.png)


![[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-methoxybenzoate](/img/structure/B3017836.png)

![2-[3-(2-Aminoethyl)-4-methylindol-1-yl]acetamide;hydrochloride](/img/structure/B3017839.png)




![1-(3-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B3017846.png)